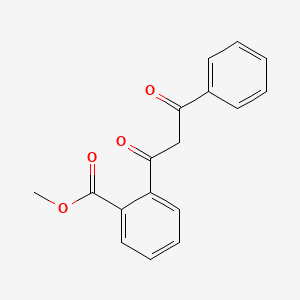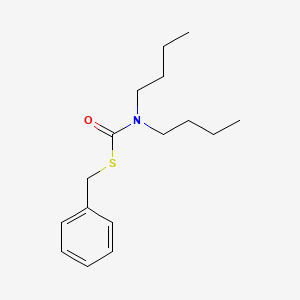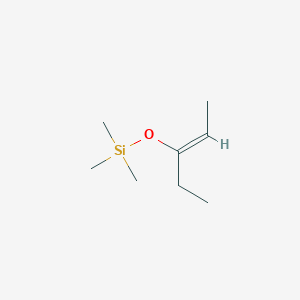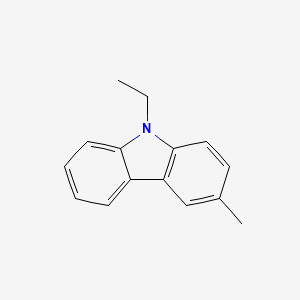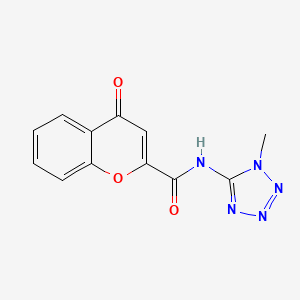
N-(1-Methyl-1H-tetrazol-5-yl)-4-oxo-4H-1-benzopyran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Methyl-1H-tetrazol-5-yl)-4-oxo-4H-1-benzopyran-2-carboxamide is a complex organic compound that features a tetrazole ring and a benzopyran structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-1H-tetrazol-5-yl)-4-oxo-4H-1-benzopyran-2-carboxamide typically involves multiple steps. One common method includes the reaction of a benzopyran derivative with a tetrazole precursor under controlled conditions. The process often requires the use of organic solvents such as methylene dichloride and catalysts like zinc salts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as recrystallization, are essential to obtain the desired product with high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Methyl-1H-tetrazol-5-yl)-4-oxo-4H-1-benzopyran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium azide are used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methylene dichloride, tetrahydrofuran.
Catalysts: Zinc salts, palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
N-(1-Methyl-1H-tetrazol-5-yl)-4-oxo-4H-1-benzopyran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mécanisme D'action
The mechanism of action of N-(1-Methyl-1H-tetrazol-5-yl)-4-oxo-4H-1-benzopyran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of cancer cell growth or antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-Methyl-1H-tetrazol-5-yl)acetamide
- 2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(4-phenoxyphenyl)acetamide
- Bis(1-methyl-1H-tetrazol-5-yl)diazene
Uniqueness
N-(1-Methyl-1H-tetrazol-5-yl)-4-oxo-4H-1-benzopyran-2-carboxamide stands out due to its unique combination of a tetrazole ring and a benzopyran structure. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
53542-73-7 |
|---|---|
Formule moléculaire |
C12H9N5O3 |
Poids moléculaire |
271.23 g/mol |
Nom IUPAC |
N-(1-methyltetrazol-5-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C12H9N5O3/c1-17-12(14-15-16-17)13-11(19)10-6-8(18)7-4-2-3-5-9(7)20-10/h2-6H,1H3,(H,13,14,16,19) |
Clé InChI |
WSLCCURNMKPHRA-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NN=N1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Ethyl{4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14653682.png)

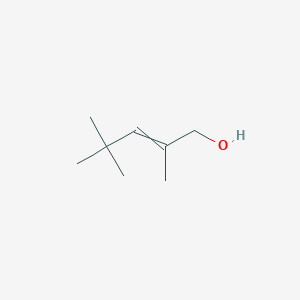
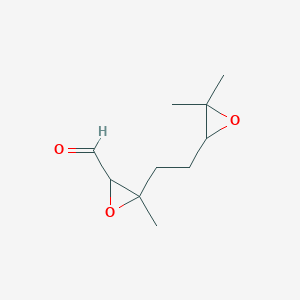
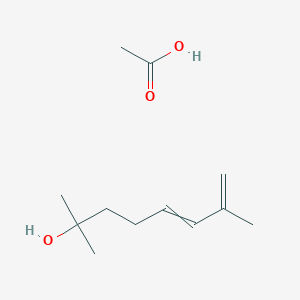
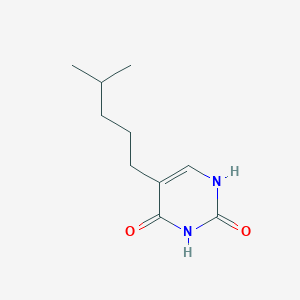
![Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14653715.png)

